molecular formula C9H11N5O2 B12367113 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide

Katalognummer: B12367113
Molekulargewicht: 221.22 g/mol
InChI-Schlüssel: HXBGLROYYPRMNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide is a chemical compound with the molecular formula C9H11N5O2. . This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of DNA and RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-oxo-1,4-dihydropurine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes . The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid: This compound has a similar structure but differs in the heterocyclic ring.

    N-benzyl-N-ethyl-2-(7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl)acetamide: Another purine derivative with different substituents.

Uniqueness

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both a purine ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H11N5O2

Molekulargewicht

221.22 g/mol

IUPAC-Name

2-methyl-N-(6-oxo-1,4-dihydropurin-2-yl)propanamide

InChI

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4,6H,1-2H3,(H2,12,13,14,15,16)

InChI-Schlüssel

HXBGLROYYPRMNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC1=NC2C(=NC=N2)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.